molecular formula C24H27NO2 B14459941 Octyl 2-cyano-3,3-diphenylprop-2-enoate CAS No. 73529-13-2

Octyl 2-cyano-3,3-diphenylprop-2-enoate

Cat. No.: B14459941
CAS No.: 73529-13-2
M. Wt: 361.5 g/mol
InChI Key: MEYMMPIRYSIUTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl 2-cyano-3,3-diphenylprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of a substituted benzaldehyde with cyanoacetic acid octyl ester in the presence of a base such as piperidine . The reaction typically occurs under mild conditions, often at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-cyano-3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Octyl 2-cyano-3,3-diphenylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Octyl 2-cyano-3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, as a UV filter, it absorbs UV radiation and prevents it from penetrating the skin, thereby protecting against harmful effects. The compound’s chemical structure allows it to absorb and dissipate UV energy effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 2-cyano-3,3-diphenylprop-2-enoate is unique due to its specific ester linkage and cyano group, which confer distinct chemical properties and reactivity. Its ability to act as a UV filter and its stability make it particularly valuable in various applications .

Properties

CAS No.

73529-13-2

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

octyl 2-cyano-3,3-diphenylprop-2-enoate

InChI

InChI=1S/C24H27NO2/c1-2-3-4-5-6-13-18-27-24(26)22(19-25)23(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,2-6,13,18H2,1H3

InChI Key

MEYMMPIRYSIUTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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